molecular formula C31H36O11 B13406902 Hedyotol C

Hedyotol C

Cat. No.: B13406902
M. Wt: 584.6 g/mol
InChI Key: DVTIDVKFFJRCAB-PEVOTWPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hedyotol C involves multiple steps, including the extraction of plant materials followed by purification processes general methods for lignan synthesis often involve the use of organic solvents, chromatographic techniques, and crystallization processes .

Industrial Production Methods

Industrial production of this compound is typically achieved through the extraction of plant materials that contain the compound. This process involves the use of solvents such as methanol or ethanol to extract the lignan from the plant matrix, followed by purification using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hedyotol C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of Hedyotol C involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The compound also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Comparison with Similar Compounds

Hedyotol C is part of a group of lignan compounds that include Hedyotol A, Hedyotol B, and Hedyotol D . Compared to these similar compounds, this compound has unique structural features that contribute to its distinct biological activities. For example, this compound has been found to exhibit stronger anti-inflammatory and antioxidant activities compared to Hedyotol A and Hedyotol B .

List of Similar Compounds

Properties

Molecular Formula

C31H36O11

Molecular Weight

584.6 g/mol

IUPAC Name

(1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C31H36O11/c1-36-23-9-16(5-7-21(23)33)28(35)27(13-32)42-31-25(38-3)11-18(12-26(31)39-4)30-20-15-40-29(19(20)14-41-30)17-6-8-22(34)24(10-17)37-2/h5-12,19-20,27-30,32-35H,13-15H2,1-4H3/t19-,20-,27+,28-,29+,30+/m0/s1

InChI Key

DVTIDVKFFJRCAB-PEVOTWPUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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